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Compound of Interest

2-[(2-Chloro-5-fluoropyrimidin-4-
Compound Name:
yl)Jamino]ethanol

Cat. No.: B092120

2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol (CAS 16255-90-6) is a highly
functionalized heterocyclic intermediate. Its value in medicinal chemistry stems from the unique
combination of a pyrimidine core, a fluorine substituent, a reactive chlorine atom, and a
versatile amino-ethanol side chain. The pyrimidine scaffold is a well-established "hinge-binding"
motif in many kinase inhibitors, capable of forming key hydrogen bonds within the ATP-binding
site of these enzymes.[1] The strategic incorporation of a fluorine atom can significantly
enhance metabolic stability, binding affinity, and membrane permeability of the final drug
molecule.[2] This guide will illuminate the pathway from this intermediate to complex,
biologically active compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is fundamental for its effective use in
synthesis and research.
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Property Value Reference(s)
CAS Number 16255-90-6 [3]

Molecular Formula CeH7CIFNsO [3]

Molecular Weight 191.59 g/mol [3]
Appearance White powder [4]

Purity Typically >95-99% [41[5]

Storage 2-8°C, sealed and preserved [3114]

2-(2-Chloro-5-fluoropyrimidin-
Synonyms ) [3]
4-ylamino)ethanol

Spectroscopic Characterization (Expected)

While specific spectra for every batch must be acquired, typical analytical data would be as
follows:

e 1H NMR: The proton NMR spectrum would show characteristic signals for the ethanol side
chain (triplets for the CHz groups) and the amine proton. The pyrimidine ring proton would
appear as a doublet, coupled to the fluorine atom.

e 13C NMR: The carbon spectrum would display distinct signals for the two carbons of the
ethanol side chain and the four unique carbons of the pyrimidine ring. The carbon atoms
bonded to fluorine and chlorine would show characteristic splitting patterns and chemical
shifts.[6][7]

e Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be
expected to show a prominent [M+H]* ion at m/z 192.03, with a characteristic isotopic
pattern for a molecule containing one chlorine atom.

Core Chemistry: Synthesis and Mechanistic
Rationale
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The synthesis of the title compound is a classic example of nucleophilic aromatic substitution
(SnAr), a cornerstone reaction in heterocyclic chemistry. The process leverages the inherent
electronic properties of the starting material, 2,4-dichloro-5-fluoropyrimidine.

The Principle of Regioselectivity

The 2,4-dichloro-5-fluoropyrimidine precursor has two reactive chlorine atoms. The key to a
successful synthesis is achieving selective substitution at the C4 position. The pyrimidine ring
nitrogens are electron-withdrawing, activating the ring towards nucleophilic attack. The C4 and
C6 positions are most activated due to their para and ortho relationship to the ring nitrogens,
respectively. The C2 position is situated between two electron-withdrawing nitrogen atoms, but
substitution at C4 is generally favored.[8] This selectivity is further enhanced by the presence of
an electron-withdrawing fluorine atom at the C5 position, which preferentially activates the
adjacent C4 position for nucleophilic attack.[9][10]

This principle allows for the selective displacement of the C4 chlorine by a nucleophile like 2-
aminoethanol, leaving the C2 chlorine intact for subsequent diversification in later synthetic
steps.
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Synthesis Workflow
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Solvent (e.g., n-Butanol)
Base (e.g., K2COs3)

Reaction
Conditions

Nucleophilic Aromatic
Substitution (SnAr)

elective C4 Substitution

2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol
(Target Intermediate)

Purification
(e.g., Crystallization)

Click to download full resolution via product page

Caption: Synthetic workflow for the target intermediate.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established principles of SrnAr reactions

on dichloropyrimidine systems.[5][11]

Objective: To synthesize 2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol via

regioselective amination.

Materials:

¢ 2,4-Dichloro-5-fluoropyrimidine (1.0 eq)
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e 2-Aminoethanol (1.1 eq)

o Potassium Carbonate (K2COs) or another suitable base (2.0 eq)
e n-Butanol or Isopropanol (solvent)

o Ethyl acetate (for extraction)

e Brine

Procedure:

e Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, add 2,4-dichloro-5-fluoropyrimidine and n-butanol.

o Addition of Reagents: Add potassium carbonate to the mixture, followed by the slow,
dropwise addition of 2-aminoethanol at room temperature. The base is crucial to neutralize
the HCI generated during the reaction.

e Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 4-8 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance
Liquid Chromatography (HPLC) until the starting material is consumed.

o Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the
solvent under reduced pressure.

o Extraction: Partition the residue between water and ethyl acetate. Separate the organic layer,
and wash it sequentially with water and then brine.

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0a),
filter, and concentrate under vacuum to yield the crude product.

« Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g.,
ethanol/water or ethyl acetate/hexanes) to afford the final product as a white solid.

Self-Validation: The success of the synthesis is validated by the selective formation of the C4-
substituted product. Characterization by NMR will confirm this regioselectivity; the presence of
a single pyrimidine proton signal coupled to the fluorine atom is indicative of substitution at C4,
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leaving the proton at C6 intact. Mass spectrometry will confirm the correct mass and isotopic
distribution.

Application in Drug Discovery: A Gateway to Kinase
Inhibitors

The title compound is not an end in itself but a valuable precursor for more complex active

pharmaceutical ingredients (APIs), particularly kinase inhibitors.[1][11] The remaining chlorine
atom at the C2 position is a handle for further functionalization, typically through another SnAr
reaction or a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig).

Role in Kinase Inhibitor Synthesis

2-[(2-Chloro-5-fluoro- Aryl Boronic Acid or
pyrimidin-4-yl)amino]ethanol Substituted Amine
(Our Building Block) (Diversification Partner)

C2 Position
Reaction

Optional Modification Pd-Catalyzed Cross-Coupling
of Hydroxyl Group or SrAr Reaction

Complex Kinase Inhibitor
(e.g., PLK4 or Aurora Inhibitor)

Click to download full resolution via product page
Caption: General workflow for drug candidate synthesis.

This two-step diversification strategy is highly efficient in drug discovery. The first substitution
with 2-aminoethanol installs a key hinge-binding element and a solubilizing group. The second
substitution at the C2 position allows for the introduction of various aryl or heteroaryl groups
that can interact with other regions of the kinase active site, thereby tuning the compound's
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potency and selectivity profile.[12] The hydroxyl group on the side chain also offers a further

point for modification to optimize pharmacokinetic properties.

Safety and Handling

As a fine chemical intermediate, 2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol requires

careful handling in a laboratory setting.

e GHS Classification: The compound is classified as acutely toxic and an irritant.[13]

o H301: Toxic if swallowed.

o H312:

o H332:

o H315:

o H319:

o H317:

o H335:

Harmful in contact with skin.

Harmful if inhaled.

Causes skin irritation.

Causes serious eye irritation.

May cause an allergic skin reaction.

May cause respiratory irritation.

o Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemically

resistant gloves.

» Handling Precautions: Avoid inhalation of dust and contact with skin and eyes. In case of

accidental contact, rinse the affected area thoroughly with water and seek medical attention.

Refer to the supplier's Safety Data Sheet (SDS) for complete handling and emergency

procedures.[13]

Conclusion

2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol is a testament to the power of strategic

molecular design. Its synthesis is governed by predictable principles of heterocyclic reactivity,

allowing for its reliable production. The compound's true strength lies in its role as a versatile
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and powerful building block, providing a robust platform for the rapid generation of diverse and
potent kinase inhibitors. A deep understanding of its chemistry and application empowers
researchers to accelerate the discovery and development of next-generation targeted
therapies.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound -
Google Patents [patents.google.com]

o 3. pharmaffiliates.com [pharmaffiliates.com]

e 4. 2-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]ethanol, CasN0.16255-90-6 ZHEJIANG
JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

e 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and
computational study on potential inhibitory action against COVID-19 - PMC
[pmc.ncbi.nlm.nih.gov]

e 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid
Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

e 7. organicchemistrydata.org [organicchemistrydata.org]

» 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines
- RCS Research Chemistry Services [rcs.wuxiapptec.com]

e 9. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-
trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]

e 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines
Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

e 11. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]

» 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as
potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

e 13. nbinno.com [nbinno.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b092120?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/157/An_In_depth_Technical_Guide_to_2_Amino_4_chloro_5_fluoropyrimidine_CAS_No_155_10_2.pdf
https://patents.google.com/patent/CN102070536A/en
https://patents.google.com/patent/CN102070536A/en
https://www.pharmaffiliates.com/en/16255-90-6-2-2-chloro-5-fluoropyrimidin-4-yl-amino-ethan-1-ol-pa270029372.html
https://jiuzhoua.lookchem.com/products/CasNo-16255-90-6-2--2-chloro-5-fluoro-4-pyrimidinyl-amino-ethanol-29819337.html
https://jiuzhoua.lookchem.com/products/CasNo-16255-90-6-2--2-chloro-5-fluoro-4-pyrimidinyl-amino-ethanol-29819337.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9580235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9580235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9580235/
https://www.mdpi.com/2673-401X/3/1/3
https://www.mdpi.com/2673-401X/3/1/3
https://organicchemistrydata.org/hansreich/resources/nmr/?index=nmr_index%2F13C_shift
https://rcs.wuxiapptec.com/understanding-the-highly-variable-regioselectivity-in-snar-reaction-of-dichloropyrimidines/
https://rcs.wuxiapptec.com/understanding-the-highly-variable-regioselectivity-in-snar-reaction-of-dichloropyrimidines/
https://www.beilstein-journals.org/bjoc/articles/4/22
https://www.beilstein-journals.org/bjoc/articles/4/22
https://pubmed.ncbi.nlm.nih.gov/26154983/
https://pubmed.ncbi.nlm.nih.gov/26154983/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2683700.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC10507801/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10507801/
https://www.nbinno.com/article/pharmaceutical-intermediates/exploring-the-synthesis-and-applications-of-2-4-dichloro-5-fluoropyrimidine-za
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Introduction: The Strategic Importance of a Fluorinated
Pyrimidine Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092120#2-2-chloro-5-fluoropyrimidin-4-yl-amino-
ethanol-cas-16255-90-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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